molecular formula C14H15N3O3 B7631342 2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide

2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide

Numéro de catalogue B7631342
Poids moléculaire: 273.29 g/mol
Clé InChI: RXFYJFWARMDSNA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is critical for the development and function of B-cells. BTK inhibitors have been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma.

Mécanisme D'action

2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide binds to the active site of BTK and inhibits its activity. BTK is a key enzyme in the B-cell receptor signaling pathway, which is critical for the development and function of B-cells. Inhibition of BTK leads to inhibition of downstream signaling pathways, such as the PI3K/AKT and NF-kB pathways, which are involved in cell survival and proliferation. Inhibition of these pathways leads to apoptosis of B-cells.
Biochemical and Physiological Effects:
2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide has been shown to have potent and selective inhibition of BTK activity. It has also been shown to have activity against BTK mutations that confer resistance to other BTK inhibitors. In preclinical models, 2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide has been shown to induce apoptosis of B-cells and to be effective in combination with other drugs, such as venetoclax.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide is its potency and selectivity for BTK. This makes it a useful tool for studying the B-cell receptor signaling pathway and its role in B-cell malignancies. However, one limitation of 2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide is its relatively short half-life, which may limit its effectiveness in vivo.

Orientations Futures

There are several future directions for research on 2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide. One area of research is the development of more potent and selective BTK inhibitors. Another area of research is the identification of biomarkers that can predict response to BTK inhibitors, which could help to personalize treatment for patients with B-cell malignancies. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide in humans.

Méthodes De Synthèse

The synthesis of 2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide involves several steps, starting from 5-nitro-2-aminobenzoic acid. The acid is first protected with a tert-butoxycarbonyl (Boc) group, then converted to the corresponding acid chloride. The acid chloride is then reacted with propargylamine to give the propargylamide intermediate. The amine group of the intermediate is then protected with a Boc group, followed by reaction with cyclopropylmethylamine to give the final product, 2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide.

Applications De Recherche Scientifique

2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide has been extensively studied in preclinical models of B-cell malignancies. It has been shown to inhibit BTK activity and downstream signaling pathways, leading to apoptosis (programmed cell death) of B-cells. 2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide has also been shown to be effective in combination with other drugs, such as venetoclax, in inducing apoptosis of B-cells. In addition, 2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide has been shown to have activity against BTK mutations that confer resistance to other BTK inhibitors, such as ibrutinib.

Propriétés

IUPAC Name

2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-2-7-16(9-10-3-4-10)14(18)12-8-11(17(19)20)5-6-13(12)15/h1,5-6,8,10H,3-4,7,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFYJFWARMDSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC1CC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.